Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate
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Overview
Description
Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position, an aminomethyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 4-fluoropyridine-2-carboxylic acid with an aminomethylating agent, followed by esterification with methanol. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution, and an acid catalyst such as sulfuric acid for the esterification step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(aminomethyl)-4-chloropyridine-2-carboxylate
- Methyl 6-(aminomethyl)-4-bromopyridine-2-carboxylate
- Methyl 6-(aminomethyl)-4-iodopyridine-2-carboxylate
Uniqueness
Methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems compared to its halogenated analogs .
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
methyl 6-(aminomethyl)-4-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-13-8(12)7-3-5(9)2-6(4-10)11-7/h2-3H,4,10H2,1H3 |
InChI Key |
PKWKURNIUIPIPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)CN)F |
Origin of Product |
United States |
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